molecular formula C20H23N3OS B11174771 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11174771
M. Wt: 353.5 g/mol
InChI Key: KHWIZALLHGENDU-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a unique combination of a pyrimidine ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyrimidine-2-thiol with 2,2,4,7-tetramethylquinoline-1(2H)-one under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetic acid
  • 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide

Uniqueness

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is unique due to its specific combination of a pyrimidine ring and a quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C20H23N3OS/c1-13-6-7-16-14(2)11-20(4,5)23(17(16)10-13)18(24)12-25-19-21-9-8-15(3)22-19/h6-11H,12H2,1-5H3

InChI Key

KHWIZALLHGENDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CC(=N3)C)(C)C)C

Origin of Product

United States

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